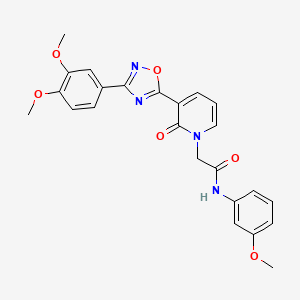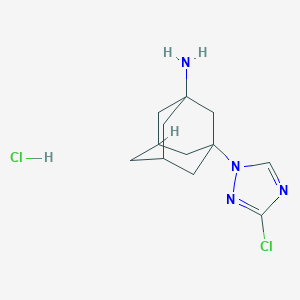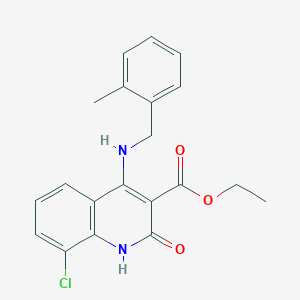![molecular formula C14H10ClN3O2 B2416408 4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde CAS No. 1986367-58-1](/img/structure/B2416408.png)
4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde” is a biochemical used for proteomics research . It has a molecular formula of C13H10ClN3O .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde” can be analyzed using techniques such as IR spectroscopy and NMR spectroscopy .Chemical Reactions Analysis
While specific chemical reactions involving “4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde” are not available, related compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been studied for their reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde” can be inferred from its molecular formula, C13H10ClN3O . Further analysis would require experimental data.Applications De Recherche Scientifique
Antioxidant Activity
HL: exhibits antioxidant potential, which is crucial for combating oxidative stress and preventing cellular damage. Researchers have evaluated its antioxidant capacity using the DPPH assay, a standard method that measures the ability to scavenge free radicals. The results indicate its effectiveness in neutralizing harmful radicals . Further investigations could explore its mechanism of action and potential applications in health supplements or pharmaceuticals.
Antimicrobial Efficacy
Metal complexes derived from HL have shown enhanced antimicrobial activity compared to the ligand itself. These complexes were tested against various strains of bacteria and fungi. The findings suggest that these metal complexes could serve as potent antimicrobial agents. Understanding their mode of action and optimizing their efficacy could lead to novel antimicrobial therapies .
Molecular Docking Studies
Molecular docking simulations provide insights into how HL and its metal complexes interact with specific biological targets. By assessing binding energies, researchers can predict their affinity for proteins or enzymes. These studies support the experimental results obtained from antioxidant and antimicrobial assays. Investigating specific protein targets could reveal potential therapeutic applications .
Charge Transfer Properties
Computational studies have revealed a clear intra-molecular charge transfer within HL and its metal complexes. Notably, the ligand is identified as a better hole transporter. Understanding charge transfer pathways and electronic properties can guide the design of materials for electronic devices or sensors .
Synthesis and Characterization
The synthesis of HL involves a one-pot reaction using benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine. Characterization techniques such as SC-XRD (single-crystal X-ray diffraction), NMR (nuclear magnetic resonance), FT-IR spectroscopy, and HRMS (high-resolution mass spectrometry) confirm its structure and purity .
Orientations Futures
The future directions for research on “4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde” and related compounds could involve further exploration of their potential as CDK2 inhibitors, given their observed cytotoxic activities against various cell lines . This could lead to the development of new therapeutic agents for cancer treatment.
Mécanisme D'action
Target of Action
Similar compounds have been shown to have significant inhibitory activity
Mode of Action
It’s known that the presence of electron-donating groups (edgs) at certain positions on the fused ring can improve both the absorption and emission behaviors . This suggests that the compound may interact with its targets through electron transfer mechanisms.
Biochemical Pathways
Similar compounds have been used as strategic compounds for optical applications , suggesting that they may affect pathways related to light absorption and emission.
Result of Action
Similar compounds have shown good solid-state emission intensities , suggesting that this compound may also exhibit such properties.
Action Environment
It’s known that similar compounds have shown stability under exposure to extreme ph , suggesting that this compound may also exhibit stability under various environmental conditions.
Propriétés
IUPAC Name |
4-chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c1-20-10-4-2-9(3-5-10)12-11(8-19)13-14(15)16-6-7-18(13)17-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOBZUIQAAXGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2416329.png)

![(3r,5r,7r)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide](/img/structure/B2416331.png)
![N-(4-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2416332.png)

![N-cyclopentyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2416336.png)

![5-Benzyl-1-isopropyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B2416340.png)


